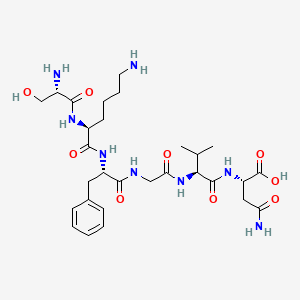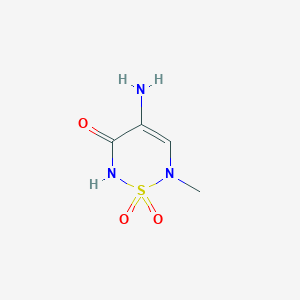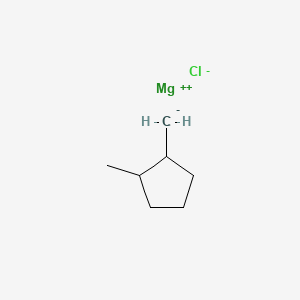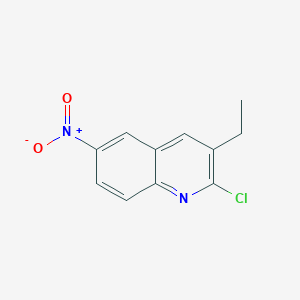![molecular formula C18H23NS B12597620 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline CAS No. 872513-59-2](/img/structure/B12597620.png)
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline is an organic compound with the molecular formula C15H23NS. It is a colorless liquid, although it can appear yellow or brown due to oxidation. This compound is a bulky aromatic amine and is often used in coordination chemistry to create ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline typically involves the reaction of 2,6-di(propan-2-yl)aniline with sulfur-containing reagents. One common method is the condensation reaction with sulfur chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to create complex metal structures.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Used in the synthesis of plastics, dyes, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of specific metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the sulfanyl group.
2,6-Diisopropylphenylamine: Another similar compound without the sulfanyl group.
Uniqueness
The presence of the sulfanyl group in 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable in various applications.
Propiedades
Número CAS |
872513-59-2 |
|---|---|
Fórmula molecular |
C18H23NS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-[2,6-di(propan-2-yl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C18H23NS/c1-12(2)14-8-7-9-15(13(3)4)18(14)20-17-11-6-5-10-16(17)19/h5-13H,19H2,1-4H3 |
Clave InChI |
AUGQKFWNTJGTLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)

![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)


![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)

